molecular formula C12H14BrNO2 B15332915 8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime

8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime

Cat. No.: B15332915
M. Wt: 284.15 g/mol
InChI Key: FWRPHJBHZLJZOM-UHFFFAOYSA-N
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Description

“8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” typically involves multiple steps:

    Methoxylation: The addition of a methoxy group to the compound.

    Oxime Formation: The conversion of a carbonyl group to an oxime group through the reaction with hydroxylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the compound.

    Amines: Formed through the reduction of the oxime group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine, methoxy, and oxime groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine and oxime groups.

    8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy and oxime groups.

    8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

8-bromo-N,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C12H14BrNO2/c1-15-9-6-8-4-3-5-11(14-16-2)12(8)10(13)7-9/h6-7H,3-5H2,1-2H3

InChI Key

FWRPHJBHZLJZOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NOC)CCC2)C(=C1)Br

Origin of Product

United States

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